molecular formula C9H6N2O3 B021240 3-Nitroquinolin-4-ol CAS No. 50332-66-6

3-Nitroquinolin-4-ol

Cat. No. B021240
CAS RN: 50332-66-6
M. Wt: 190.16 g/mol
InChI Key: ZWISCKSGNCMAQO-UHFFFAOYSA-N
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Description

3-Nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound with nitro and hydroxyl groups attached to a quinoline backbone. It represents a class of compounds with significant chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives of 3-Nitroquinolin-4-ol, such as isoquinolines functionalized at positions 3 and 4, involves methods like tosylarion of 3-hydroxy-4-nitroisoquinoline and subsequent displacement reactions. These methods provide access to diverse derivatives not easily obtainable through other synthetic routes (Hinkle & Lever, 1988).

Molecular Structure Analysis

Structural analysis of 3-Nitroquinolin-4-ol derivatives has been conducted using techniques like X-ray diffraction, NMR, and MS. The molecular structure is characterized by planarity with some deviations due to substituents, as seen in the crystal structures of related isoquinoline compounds (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

3-Nitroquinolin-4-ol and its derivatives participate in various chemical reactions, including cyclization, nitrification, and substitution reactions. These reactions are often influenced by the presence of the nitro group, which can undergo reduction and participate in nucleophilic substitutions (Zhao, Lei, & Guo, 2017).

Physical Properties Analysis

The physical properties of 3-Nitroquinolin-4-ol derivatives include their crystal structures, melting points, and solubility. These properties are significantly influenced by the substituents on the quinoline ring and the interactions within the crystal lattice (Bohórquez, González, & Kouznetsov, 2013).

Chemical Properties Analysis

The chemical properties of 3-Nitroquinolin-4-ol derivatives are characterized by their reactivity patterns, such as electrophilic and nucleophilic sites, influenced by the nitro and hydroxyl groups. These properties are crucial in understanding their behavior in chemical syntheses and biological interactions (Dutta & Ramasastry, 2022).

Scientific Research Applications

1. Immunopharmacology

  • Application : 3-Nitroquinolin-4-ol is used in the synthesis of novel TLR7 agonistic triazole tethered imidazoquinolines . These are potential adjuvant candidates for the development of new efficacious vaccines .
  • Method : The intermediate alkyne was prepared in eight steps starting from the commercially available 3-nitroquinolin-4-ol . Chlorination of 3-nitroquinolin-4-ol using POCl3 under reflux conditions gave the corresponding chloro intermediate .
  • Results : The synthesized molecules were able to target the TLR7 receptors and had a pro-inflammatory immune response .

2. Antiproliferative Agents

  • Application : 3-Nitroquinolin-4-ol has been used in the synthesis of new structural types of antiproliferative agents against the EGFR-overexpressing tumor cell lines .

3. Organic Synthesis

  • Application : 3-Nitro-4-hydroxyquinoline is a compound useful in organic synthesis .

4. Antimicrobial Agents

  • Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
  • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

5. Antiviral Agents

  • Application : Quinoline derivatives, including 3-Nitroquinolin-4-ol, have been found to exhibit antiviral properties .

6. Antidepressant Agents

  • Application : Quinoline derivatives, including 3-Nitroquinolin-4-ol, have been found to exhibit antidepressant properties .

Safety And Hazards

3-Nitroquinolin-4-ol is classified as having acute toxicity (Category 3, Oral) and can cause skin irritation (Category 2) .

properties

IUPAC Name

3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311855
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroquinolin-4-ol

CAS RN

50332-66-6
Record name 50332-66-6
Source DTP/NCI
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Record name 50332-66-6
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Record name 3-Nitroquinolin-4-ol
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Record name 3-NITRO-4-QUINOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
F Lei, Y Tu, M Wang, WH Wang… - … conference on Applied …, 2015 - atlantis-press.com
2-(4-((6-bromo-3-nitroquinolin-4-yl) amino) phenyl)-2-methylpropanenitril (7) is an important intermediate in many PI3K/mTOR inhibitors. The compound 5 was synthesized from 6-…
Number of citations: 2 www.atlantis-press.com
M Chauhan, G Joshi, H Kler, A Kashyap, SM Amrutkar… - RSC …, 2016 - pubs.rsc.org
… under basic condition (9) followed by cyclisation to afford 3-nitroquinolin-4-ol (10). … 3-Nitroquinolin-4-ol (500 mg) was added to phosphorous oxychloride (1 mL) with stirring. The reaction …
Number of citations: 31 pubs.rsc.org
W Zhang, Z Li, M Zhou, F Wu, X Hou, H Luo… - Bioorganic & medicinal …, 2014 - Elsevier
… Nitration occurring at C-3 position of quinoline resulted in 6-bromo-3 -nitroquinolin-4-ol (3g). Compound 4g with a chlorine at C-4 position of quinoline was synthesized by 3g, POCl 3 …
Number of citations: 166 www.sciencedirect.com
PG Larson, DM Ferguson - Molbank, 2021 - mdpi.com
4-Amino-imidazo-, oxazolo-, and thiazoloquinolines are key structural scaffolds in the design of nucleoside base analogs for use as therapeutic agents. Current strategies for arriving at …
Number of citations: 3 www.mdpi.com
D Kaushik, M Kaur, V Mutreja, K Pathania… - Dyes and …, 2022 - Elsevier
… Synthesis of N 4 -isobutyl-3-nitroquinolin-4-amine (1): A suspension of 3-nitroquinolin-4-ol (1.0 g, 5.26 mmol) in POCl 3 (3.0 mL, 32 mmol) was heated to reflux for an hour till a clear …
Number of citations: 4 www.sciencedirect.com
L Zhao, F Lei, Y Guo - 2016 7th International Conference on …, 2017 - atlantis-press.com
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (1) was synthesized from 4-methoxyaniline through three steps including Cyclization, Nitrification and Chlorination. The structure of the …
Number of citations: 0 www.atlantis-press.com
A Avoni, S Vemireddy, S Sambyal, S Shafi, I Khan… - RSC …, 2023 - pubs.rsc.org
… The intermediate alkyne was prepared in eight steps starting from the commercially available 3-nitroquinolin-4-ol (Scheme 1). Chlorination of 3-nitroquinolin-4-ol using POCl 3 under …
Number of citations: 7 pubs.rsc.org
HP Kokatla, E Yoo, DB Salunke, D Sil, CF Ng… - Organic & …, 2013 - pubs.rsc.org
… was filtered, washed with glacial acetic acid until the washings were colorless, then suspended in water, filtered, washed with water and dried at 110 C to get 3-nitroquinolin-4-ol 3 (4.68 …
Number of citations: 66 pubs.rsc.org
J Yang, Y Liu, S Lan, S Yu, X Ma, D Luo… - Journal of Medicinal …, 2022 - ACS Publications
… Compound 6-bromo-3-nitroquinolin-4-ol (40 mmol) (2a) or 6-bromo-7-fluoro-3-nitroquinolin-4-ol (2b) (40 mmol), POCl 3 (140 mmol), and triethylamine (200 mmol) were reacted under …
Number of citations: 5 pubs.acs.org
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
… The imidazoquinoline derivative (103) was prepared from commercial 3-nitroquinolin-4-ol (96) according to Scheme 4. Chlorination of 96 with phosphorus oxychloride in N,N-…
Number of citations: 29 www.sciencedirect.com

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